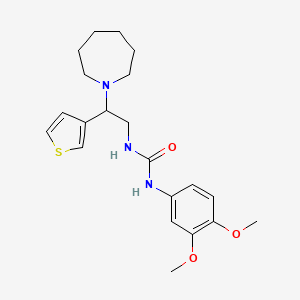

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-26-19-8-7-17(13-20(19)27-2)23-21(25)22-14-18(16-9-12-28-15-16)24-10-5-3-4-6-11-24/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGNXWVFWCLVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the intermediate with a dimethoxyphenyl isocyanate to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has several research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and thiophene moiety can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Azepan-1-yl)-3-(3,4-dichlorophenyl)urea

- Structure : Replaces the 3,4-dimethoxyphenyl group with a 3,4-dichlorophenyl moiety.

- Key Differences : Chlorine atoms (electron-withdrawing) vs. methoxy groups (electron-donating) alter electronic properties and hydrophobicity. The dichlorophenyl variant likely exhibits higher lipophilicity (clogP ~3.5 vs. ~2.8 for dimethoxyphenyl) and may influence metabolic stability .

- Molecular Weight : C₁₃H₁₇Cl₂N₃O (MW: 362.2 g/mol) vs. C₂₁H₂₇N₃O₃S (estimated MW: ~425.5 g/mol for the target compound).

1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea

- Structure : Combines chloro, methyl, and dichlorophenyl groups.

- Key Differences : Increased halogenation enhances resistance to oxidative metabolism but may reduce solubility. The absence of azepane or thiophene limits conformational flexibility compared to the target compound .

Variations in Heterocyclic Moieties

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Structure : Incorporates a pyrrole-carbonyl group instead of azepane and thiophene.

1-(2-Oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea

- Structure : Features an oxaadamantane (oxygen-containing adamantane derivative) and trifluorophenyl groups.

- Key Differences : The rigid oxaadamantane core enhances metabolic stability but reduces solubility. Fluorine atoms improve membrane permeability compared to methoxy groups .

Urea Derivatives with Alternative Backbones

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

[2-(3,4-Dimethoxyphenyl)ethyl]carbamoylpropylazanium chloride dihydrate

- Structure : Contains a quaternary ammonium salt and carbamoylpropyl chain.

- Key Differences : The charged ammonium group enhances water solubility (as seen in its crystalline dihydrate form) but limits blood-brain barrier penetration compared to neutral urea derivatives .

Key Research Findings

- Substituent Effects : Methoxy groups (target compound) improve solubility over chloro derivatives but may reduce metabolic stability due to demethylation pathways .

- Synthetic Efficiency : One-step urea synthesis (e.g., via triphosgene) achieves higher yields (72%) compared to multi-step routes, as seen in pyrrole-urea derivatives .

- Crystallinity: Charged derivatives (e.g., azanium chloride dihydrate) form stable crystals (monoclinic, P21/c space group), aiding in structural characterization .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step organic reactions, such as nucleophilic addition of azepane and thiophene derivatives to a urea precursor. Key steps include:

- Coupling reactions : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to form the urea linkage .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity while minimizing side reactions .

- Catalysts : Palladium catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates . Characterization :

- Spectroscopy : NMR (¹H/¹³C) to confirm regioselectivity of azepane and thiophene substituents; IR for urea C=O stretch validation .

- Mass spectrometry : High-resolution MS to verify molecular weight and purity (>95%) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorogenic substrates .

- Anti-inflammatory potential : LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Variable substituents : Synthesize analogs with substituted thiophenes (e.g., 2-thienyl vs. 3-thienyl) or modified azepane rings (e.g., N-alkylation) to test effects on target binding .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with urea carbonyl) .

- In vivo validation : Compare pharmacokinetics (e.g., oral bioavailability in rodent models) of lead analogs .

Q. How should contradictory data in biological assays be resolved?

Contradictions may arise from:

- Assay variability : Replicate experiments across independent labs using standardized protocols (e.g., CLIA guidelines) .

- Structural impurities : Validate compound identity via X-ray crystallography (as in ) or HPLC-UV/MS .

- Off-target effects : Employ CRISPR-Cas9 knockout models to confirm target specificity .

Q. What advanced techniques elucidate the compound’s interaction with enzymes?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-enzyme complexes to guide rational design .

Q. What strategies address the compound’s potential multi-target effects?

- Polypharmacology profiling : Screen against panels of 100+ kinases or GPCRs to identify off-target interactions .

- Network pharmacology : Use STRING or KEGG databases to map signaling pathways affected by dual inhibition .

- Phenotypic screening : Assess functional outcomes (e.g., apoptosis, cell migration) in 3D tumor spheroids .

Methodological Notes

- Data Reproducibility : Ensure synthetic batches are analyzed via orthogonal methods (e.g., NMR + HPLC) to confirm consistency .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .

- Computational Tools : Leverage Gaussian for DFT calculations to predict electronic properties of thiophene-azepane motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.